5-Oxo-1-phenylpyrrolidine-3-carboxamide
Overview
Description
5-Oxo-1-phenylpyrrolidine-3-carboxamide: is an organic compound belonging to the class of anilides It is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxamide typically begins with pyrrolidine-3-carboxylic acid and aniline.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to form the desired amide.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxo-1-phenylpyrrolidine-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Explored as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 5-Oxo-1-phenylpyrrolidine-3-carboxamide acts by binding to the active site of target enzymes, inhibiting their activity. This can disrupt metabolic pathways and lead to the desired biological effect.
Pathways: The compound may interfere with fatty acid synthesis or other essential biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Shares a similar pyrrolidine core but with a cyclohexyl group instead of a phenyl group.
Pyrrolidine-2-one Derivatives: Compounds with similar structural features but differing in the position or nature of substituents.
Uniqueness:
Structural Features: The presence of both a phenyl group and a carboxamide group on the pyrrolidine ring makes 5-Oxo-1-phenylpyrrolidine-3-carboxamide unique.
Biological Activity: Its specific interactions with enzymes and potential therapeutic applications distinguish it from other similar compounds.
Properties
IUPAC Name |
5-oxo-1-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBXQOVVLUGZIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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